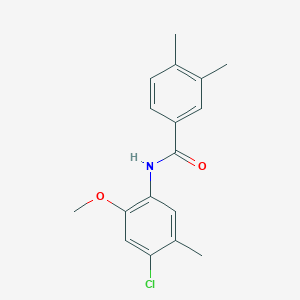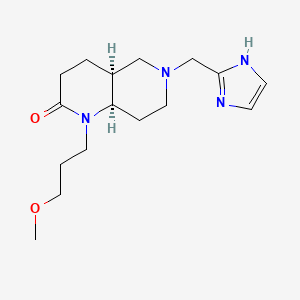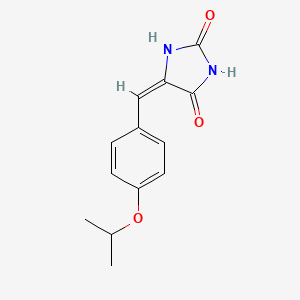![molecular formula C20H30N4O B5596693 N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its structure, which includes a pyrazole ring, a dimethylamino group, and various other substituents. Research into similar compounds has explored their synthesis, molecular structure, potential biological activity, and applications in various fields, providing a foundation for understanding the properties and applications of this specific molecule.
Synthesis Analysis
Synthetic approaches for pyrazole derivatives typically involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the regioselective synthesis of ethyl pyrazolecarboxylates has been demonstrated through reactions involving dimethylaminomethylene compounds, highlighting methods that could be applicable to the synthesis of the compound (Hanzlowsky et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including potential intramolecular and intermolecular hydrogen bonding, plays a crucial role in their chemical behavior and biological activity. Studies on similar compounds have utilized X-ray crystallography and other analytical techniques to elucidate their structure, revealing how the arrangement of atoms and functional groups influences the compound's properties and interactions (Wu et al., 2005).
科学的研究の応用
Cytotoxic Activity
- Synthesis and Cytotoxic Activity in Cancer Research : Derivatives of N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, particularly 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for their cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some of these compounds exhibited potent cytotoxicity with IC50 values less than 10 nM (Deady et al., 2003).
Spectral Properties and Applications in Biomedicine
- Fluorescence and Biomedical Applications : Studies on the spectral properties of dimethylamino derivatives, including N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, showed bright fluorescence in various solutions and solid states. These properties are valuable for developing fluorescent markers in biomedical applications (Galunov et al., 2003).
Antitumor and Antimicrobial Activities
- Microwave-Assisted Synthesis and Biological Activity : The chemical behavior of derivatives including dimethylamino compounds has been explored for synthesizing pyrazolopyridine derivatives. Some of these derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in pharmaceutical applications (El‐Borai et al., 2013).
Pharmacokinetics and Antitumor Activity
- Tumor and Plasma Pharmacokinetics in Anticancer Agents : Research on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (a related compound) provides insight into the role of lipophilicity and tumor pharmacokinetics in antitumor activity. The study helps understand the plasma pharmacokinetics of similar compounds (Lukka et al., 2012).
Antiallergy Activity
- Synthesis and Evaluation for Antiallergy Activity : A series of derivatives, including N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, was synthesized and evaluated for antiallergy activity. Some derivatives displayed activity in assays relevant to antiallergic effects, although they did not interact with certain receptors typically targeted by antiallergic drugs (Walsh et al., 1990).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-14(2)11-16-12-18(24(6)22-16)20(25)21-13-19(23(4)5)17-10-8-7-9-15(17)3/h7-10,12,14,19H,11,13H2,1-6H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOLKOKIDCPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=NN2C)CC(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)


![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

